molecular formula C13H15NO3S B10865923 (3S,4S)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl acetate

(3S,4S)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl acetate

Cat. No.: B10865923
M. Wt: 265.33 g/mol
InChI Key: LXWGFYRUAGBBNK-VXGBXAGGSA-N
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Description

(3S,4S)-4-(BENZOYLAMINO)TETRAHYDRO-3-THIOPHENYL ACETATE is a synthetic organic compound that belongs to the class of benzoylamino derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(BENZOYLAMINO)TETRAHYDRO-3-THIOPHENYL ACETATE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene derivatives and benzoyl chloride.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

    Reaction Steps: The key steps may involve nucleophilic substitution, acylation, and esterification reactions to form the final product.

Industrial Production Methods

In an industrial setting, the production of (3S,4S)-4-(BENZOYLAMINO)TETRAHYDRO-3-THIOPHENYL ACETATE would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-4-(BENZOYLAMINO)TETRAHYDRO-3-THIOPHENYL ACETATE is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may be explored for its interactions with enzymes or receptors, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

Industrially, the compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(BENZOYLAMINO)TETRAHYDRO-3-THIOPHENYL ACETATE involves its interaction with molecular targets such as enzymes or receptors. The benzoylamino group can form hydrogen bonds or hydrophobic interactions, influencing the compound’s biological activity. The thiophene ring may also play a role in modulating the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-4-(BENZOYLAMINO)TETRAHYDRO-3-THIOPHENYL METHYL ESTER
  • (3S,4S)-4-(BENZOYLAMINO)TETRAHYDRO-3-THIOPHENYL ETHYL ESTER

Uniqueness

(3S,4S)-4-(BENZOYLAMINO)TETRAHYDRO-3-THIOPHENYL ACETATE is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl ester counterparts.

Properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

[(3S,4S)-4-benzamidothiolan-3-yl] acetate

InChI

InChI=1S/C13H15NO3S/c1-9(15)17-12-8-18-7-11(12)14-13(16)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3,(H,14,16)/t11-,12-/m1/s1

InChI Key

LXWGFYRUAGBBNK-VXGBXAGGSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CSC[C@H]1NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)OC1CSCC1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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